

Application Notes and Protocols for the Characterization of 6-Bromo-7-methylquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-7-methylquinoxaline

Cat. No.: B1444396

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For: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-7-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including but not limited to anticancer, antiviral, and antibacterial properties. The precise substitution of a bromine atom and a methyl group on the quinoxaline core offers unique opportunities for further functionalization and influences the molecule's physicochemical properties.

Accurate and comprehensive characterization of **6-Bromo-7-methylquinoxaline** is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery and development pipelines. This technical guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **6-Bromo-7-methylquinoxaline** is essential for selecting appropriate analytical methodologies.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	PubChem[1]
Molecular Weight	223.07 g/mol	Sigma-Aldrich
Monoisotopic Mass	221.97926 Da	PubChem[1]
Appearance	Solid	Sigma-Aldrich
InChI Key	HOEDWTAUFUPBYQH- UHFFFAOYSA-N	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **6-Bromo-7-methylquinoxaline**, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of **6-Bromo-7-methylquinoxaline** is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8	d	~2.0
H-3	~8.8	d	~2.0
H-5	~8.1	s	-
H-8	~8.0	s	-
-CH ₃	~2.6	s	-

Note: These are predicted values based on the analysis of similar quinoxaline and quinoline structures. Actual experimental values may vary slightly.[\[2\]](#)[\[3\]](#)

Interpretation:

- H-2 and H-3: These protons on the pyrazine ring are expected to appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. They would likely appear as doublets due to coupling with each other.
- H-5 and H-8: The protons on the benzene ring will have distinct chemical shifts. The singlet nature of these peaks arises from the substitution pattern, which eliminates vicinal proton-proton coupling for these specific protons.
- -CH₃: The methyl protons will appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~146
C-3	~145
C-5	~130
C-6	~125
C-7	~140
C-8	~132
C-4a	~142
C-8a	~141
-CH ₃	~20

Note: These are predicted values based on typical chemical shifts for substituted quinoxalines.
[\[4\]](#)

Interpretation:

- **Aromatic Carbons:** The carbon atoms of the quinoxaline ring are expected to resonate in the downfield region (120-155 ppm). The carbons directly attached to nitrogen (C-2, C-3) and bromine (C-6) will have their chemical shifts significantly influenced.
- **Methyl Carbon:** The carbon of the methyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR analysis of **6-Bromo-7-methylquinoxaline**.

- **Sample Preparation:**
 - Accurately weigh 10-20 mg of **6-Bromo-7-methylquinoxaline** for ¹H NMR and 50-100 mg for ¹³C NMR.[\[2\]](#)

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.
- Transfer the solution into a 5 mm NMR tube.
- Data Acquisition:
 - Use a high-field NMR spectrometer (400 MHz or higher is recommended).
 - For ^1H NMR, use a standard one-pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds).
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Perform phase and baseline corrections to obtain a clean spectrum.
 - Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of **6-Bromo-7-methylquinoxaline**. The presence of bromine with its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, **6-Bromo-7-methylquinoxaline** is expected to show a prominent molecular ion peak ($\text{M}^{+\cdot}$). Due to the bromine isotope, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data

Ion	Predicted m/z	Comments
$[M]^+$	222/224	Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes
$[M-H]^+$	221/223	Loss of a hydrogen atom
$[M-\text{CH}_3]^+$	207/209	Loss of a methyl radical
$[M-\text{Br}]^+$	143	Loss of a bromine radical
$[M-\text{HCN}]^+$	195/197	Loss of hydrogen cyanide from the pyrazine ring

Note: These predictions are based on common fragmentation patterns of aromatic and halogenated compounds.[\[5\]](#)[\[6\]](#)

Interpretation:

- Molecular Ion (M^+): The presence of a pair of peaks at m/z 222 and 224 with approximately equal intensity is a strong indicator of a molecule containing one bromine atom.
- Fragmentation Pattern: Common fragmentation pathways include the loss of a hydrogen atom, a methyl radical, or a bromine radical. The quinoxaline ring can also undergo fragmentation, such as the loss of a neutral molecule of HCN.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **6-Bromo-7-methylquinoxaline** due to its volatility.

Caption: Workflow for GC-MS analysis.

- Sample Preparation:
 - Dissolve a small amount of **6-Bromo-7-methylquinoxaline** in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate to a concentration of approximately 1 mg/mL.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness, DB-5ms or equivalent) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
 - Injection: 1 μ L injection in split or splitless mode.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Chromatographic Techniques

Chromatography is essential for assessing the purity of **6-Bromo-7-methylquinoxaline** and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination. A reversed-phase method is typically suitable for quinoxaline derivatives.^[7]

Representative HPLC Method

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm
Injection Volume	10 µL

Protocol:

- **Sample Preparation:** Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of around 0.1 mg/mL.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- **Analysis:** Inject the sample and run the gradient program. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition for C₉H₇BrN₂

Element	Theoretical Percentage
Carbon (C)	48.46%
Hydrogen (H)	3.16%
Nitrogen (N)	12.56%
Bromine (Br)	35.82%

Protocol:

Elemental analysis is typically performed using a CHN analyzer. A precisely weighed sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. The bromine content can be determined by methods such as titration after combustion or by other specialized elemental analysis techniques.

Conclusion

The comprehensive characterization of **6-Bromo-7-methylquinoxaline** requires a multi-technique approach. NMR spectroscopy is crucial for unambiguous structure elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation information. Chromatographic methods such as HPLC and GC are vital for purity assessment, and elemental analysis validates the empirical formula. The protocols and data interpretation guidelines presented in this document provide a robust framework for researchers and scientists to confidently characterize **6-Bromo-7-methylquinoxaline** for its intended applications.

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